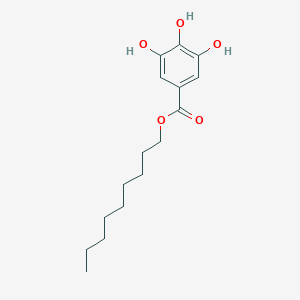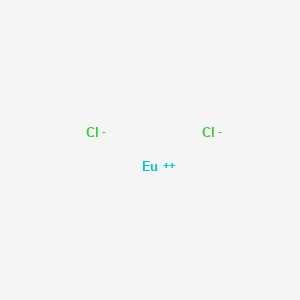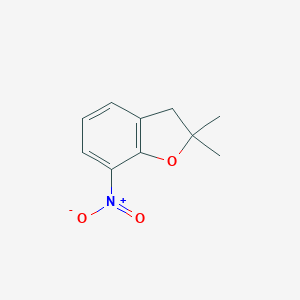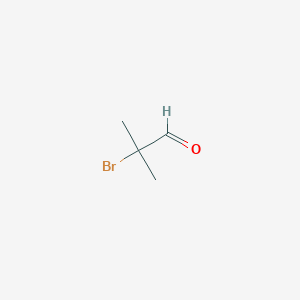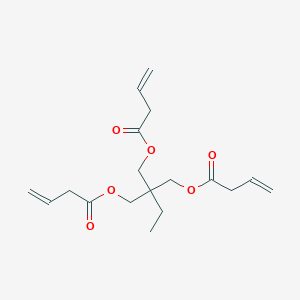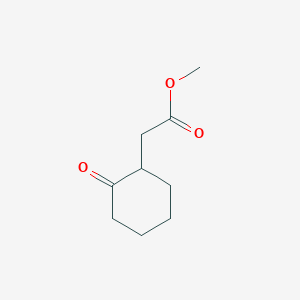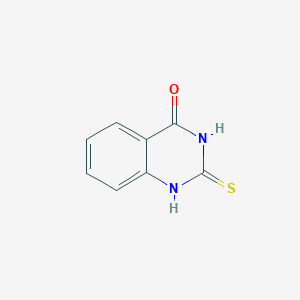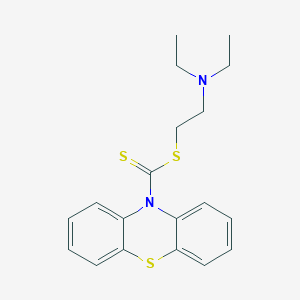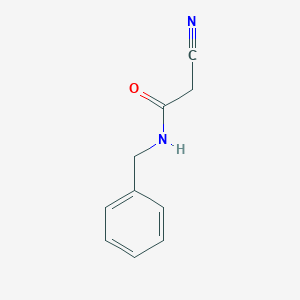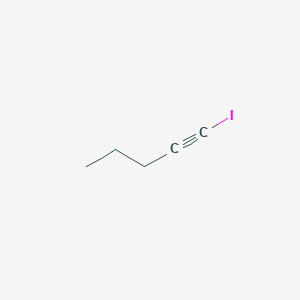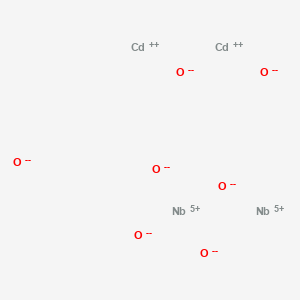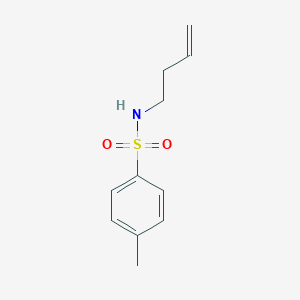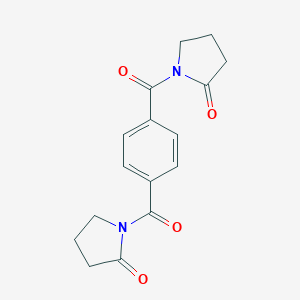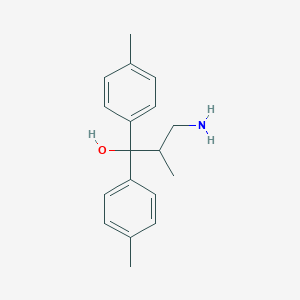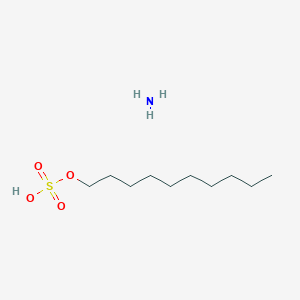
Ammonium decyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium decyl sulfate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, emulsifiers, and dispersants. This compound is part of the broader class of alkyl sulphates, which are characterized by their ability to lower the surface tension of water, thereby enhancing the wetting and spreading properties of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium decyl sulfate can be synthesized through the reaction of decanol with sulfuric acid, followed by neutralization with ammonia. The general reaction scheme is as follows:
C10H21OH+H2SO4→C10H21OSO3H+H2O
C10H21OSO3H+NH3→C10H21OSO3NH4
Industrial Production Methods
In industrial settings, ammonium decyl sulphate is typically produced in large-scale reactors where decanol and sulfuric acid are mixed under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition. After the initial reaction, the mixture is neutralized with ammonia to form the final product. The resulting solution is then purified and concentrated to obtain the desired concentration of ammonium decyl sulphate.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to decanol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Decyl sulfonate.
Reduction: Decanol.
Substitution: Various substituted decyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium decyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, emulsifiers, and dispersants due to its excellent surface-active properties.
Mecanismo De Acción
The primary mechanism of action of ammonium decyl sulphate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic decyl chain and hydrophilic ammonium sulfate group at the interface of water and air or oil. This alignment disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another widely used anionic surfactant with a longer alkyl chain.
Ammonium lauryl sulfate: Similar in structure but with a slightly longer alkyl chain.
Sodium decyl sulfate: Similar but with a different counterion (sodium instead of ammonium).
Uniqueness
Ammonium decyl sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surface activity. Its ammonium counterion also provides different solubility and reactivity characteristics compared to its sodium counterparts.
Propiedades
Número CAS |
13177-52-1 |
|---|---|
Fórmula molecular |
C10H25NO4S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
Clave InChI |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
SMILES canónico |
CCCCCCCCCCOS(=O)(=O)O.N |
Key on ui other cas no. |
13177-52-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


